2-(4-Ethynylphenyl)-2-methylpropan-1-ol
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Overview
Description
2-(4-Ethynylphenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in aqueous media with a mild base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes careful control of temperature, solvent choice, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 2-(4-Ethynylphenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(4-Ethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol is used as a building block in organic synthesis. It can be incorporated into larger molecular frameworks through coupling reactions, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. Its ability to undergo various chemical transformations allows for the creation of derivatives with potential biological activity .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties, including strength and thermal stability .
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol largely depends on its chemical reactivity. The ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile in substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution .
Comparison with Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison: Compared to similar compounds, 2-(4-Ethynylphenyl)-2-methylpropan-1-ol is unique due to the presence of both an ethynyl group and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 4-Ethynylphenylboronic acid pinacol ester is primarily used in coupling reactions, this compound can also participate in oxidation and reduction reactions .
Properties
Molecular Formula |
C12H14O |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
XHAXLMPPUHBXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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